molecular formula C18H11BrN2O4 B12511636 7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one

7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one

Cat. No.: B12511636
M. Wt: 399.2 g/mol
InChI Key: XKTDCSNRKCIWRV-UHFFFAOYSA-N
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Description

7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative, followed by the introduction of the bromophenyl group via a bromination reaction. The final step involves the coupling of the oxadiazole intermediate with a chromenone derivative under appropriate conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The bromophenyl group and oxadiazole ring can participate in binding interactions with enzymes or receptors, modulating their activity. The chromenone structure may also contribute to the compound’s overall biological activity by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    7-((5-Phenyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    7-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one: Contains a chlorine substituent instead of bromine, leading to different chemical and biological properties.

    7-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one: The fluorine substituent can influence the compound’s stability and reactivity.

Uniqueness

The presence of the bromophenyl group in 7-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from similar compounds with different halogen substituents.

Properties

Molecular Formula

C18H11BrN2O4

Molecular Weight

399.2 g/mol

IUPAC Name

7-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]chromen-2-one

InChI

InChI=1S/C18H11BrN2O4/c19-14-4-2-1-3-13(14)18-21-20-16(25-18)10-23-12-7-5-11-6-8-17(22)24-15(11)9-12/h1-9H,10H2

InChI Key

XKTDCSNRKCIWRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC4=C(C=C3)C=CC(=O)O4)Br

Origin of Product

United States

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